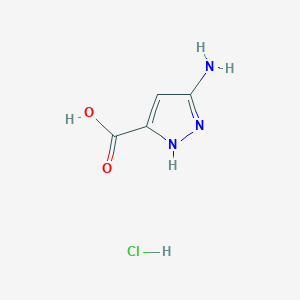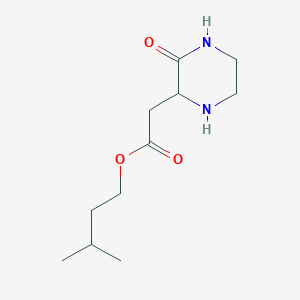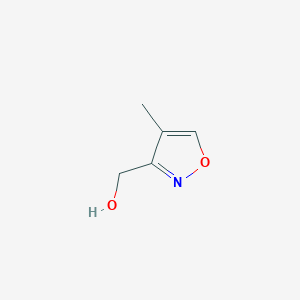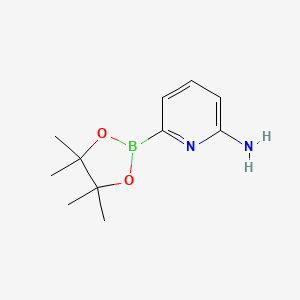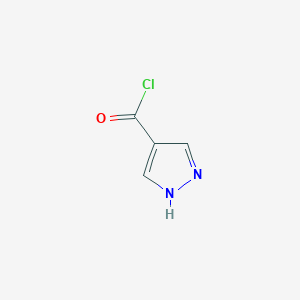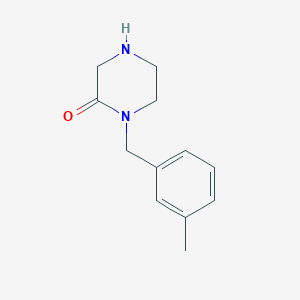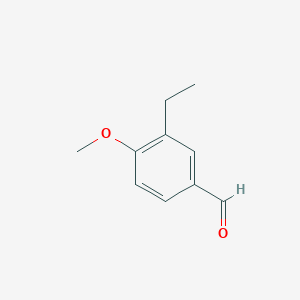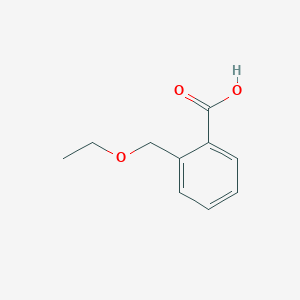![molecular formula C11H13F2NO B3075607 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol CAS No. 1033012-65-5](/img/structure/B3075607.png)
1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol
Overview
Description
“1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol” is a chemical compound with the IUPAC name 1-(2,4-difluorobenzyl)-3-pyrrolidinol . It has a molecular weight of 213.23 . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13F2NO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 . This indicates that the compound has a pyrrolidine ring with a 2,4-difluorobenzyl group attached to it.Physical And Chemical Properties Analysis
The compound is in the form of an oil . It has a molecular weight of 213.23 .Scientific Research Applications
Pharmacokinetics and Metabolism
1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol and its derivatives have been explored for their pharmacokinetics and metabolism in various species. A study on the disposition of a structurally related compound, PF-00734200, revealed its rapid absorption and primary metabolism through hydroxylation in rats, dogs, and humans. The compound showed elimination via both metabolism and renal clearance, suggesting potential pharmacokinetic parallels with 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol derivatives (Sharma et al., 2012).
Anticonvulsant Activity
Pyrrolidine derivatives, including compounds related to 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol, have been investigated for their anticonvulsant properties. Studies have shown that certain derivatives exhibit significant protective effects against seizures in animal models, providing insights into the therapeutic potential of 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol in epilepsy treatment (Rybka et al., 2017).
Neuroprotective Effects
Research on compounds structurally similar to 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol has indicated potential neuroprotective effects. For instance, the activation of poly(ADP-ribose) polymerase (PARP) has been implicated in MPTP-induced parkinsonism, a model for Parkinson's disease. Inhibition or lack of PARP has been shown to provide protection against MPTP neurotoxicity, suggesting that derivatives of 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol could offer therapeutic benefits in neurodegenerative diseases by modulating PARP activity (Mandir et al., 1999).
Potential in Obesity Treatment
Derivatives of 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol have been explored for their potential in treating obesity. Studies in rats with diet-induced obesity showed that certain pyrrolidin-2-one derivatives can reduce body weight, indicating that 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol could be a candidate for developing anti-obesity drugs (Dudek et al., 2016).
properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUQUDAXTKSJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253498 | |
| Record name | 1-[(2,4-Difluorophenyl)methyl]-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol | |
CAS RN |
1033012-65-5 | |
| Record name | 1-[(2,4-Difluorophenyl)methyl]-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033012-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,4-Difluorophenyl)methyl]-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





